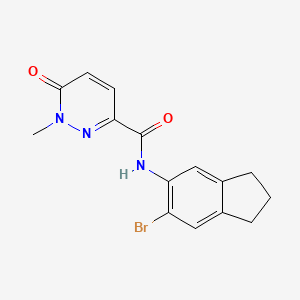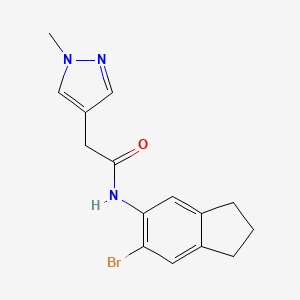
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential use in cancer treatment. The compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide inhibits the activity of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, this compound can prevent the expression of genes that are essential for cancer cell growth and survival. This mechanism of action makes this compound a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide is its selectivity for cancer cells. This selectivity makes it a promising candidate for the development of new cancer therapies that are more effective and less toxic than current treatments. However, there are also limitations to the use of this compound in lab experiments. For example, the compound may have limited efficacy against certain types of cancer, and further research is needed to determine its long-term safety and effectiveness.
Future Directions
There are a number of future directions for the research and development of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide. One potential direction is the optimization of the compound for use in combination with other cancer therapies. Additionally, researchers may investigate the use of this compound in the treatment of specific types of cancer, such as breast cancer or leukemia. Further research is also needed to determine the long-term safety and effectiveness of this compound, as well as its potential use in clinical trials.
Synthesis Methods
The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide involves a multistep process that begins with the preparation of the key intermediate, 6-bromo-2,3-dihydro-1H-inden-5-ylamine. This intermediate is then reacted with 1-methyl-6-oxopyridazine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
Scientific Research Applications
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential use as a cancer therapy. Studies have shown that this compound selectively targets cancer cells, inhibiting their growth and inducing apoptosis. This selectivity makes this compound a promising candidate for the development of new cancer therapies that are more effective and less toxic than current treatments.
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-19-14(20)6-5-12(18-19)15(21)17-13-8-10-4-2-3-9(10)7-11(13)16/h5-8H,2-4H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJCVVALYMGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C3CCCC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)

![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)

![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)
![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)
